

# Heat Capacity of Liquid 1-Hexanol at 298.15 K

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## Compound Focus: 1-Hexanol

CAS No.: 111-27-3

Cat. No.: S1490533

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The table below summarizes the constant pressure heat capacity ( $C_{p,liquid}$ ) of liquid **1-Hexanol** at 298.15 K, compiled from multiple critically evaluated experimental sources [1] [2].

$C_{p,liquid}$ Value	Unit	Method / Notes	Reference
243.2	J/mol·K	T = 227 to 363 K.	Atrashenok, Nesterov, et al., 1991
242.5	J/mol·K	T = 298.15 to 318.15 K.	Vesely, Barcal, et al., 1989
241.32	J/mol·K		Andreoli-Ball, Patterson, et al., 1988
240.57	J/mol·K		Tanaka, Toyama, et al., 1986
239.68	J/mol·K	T = 283.15, 298.15, 313.15 K.	Costas and Patterson, 1985
240.65	J/mol·K		Benson, D'Arcy, et al., 1983
244.8	J/mol·K		Hutchinson and Bailey, 1959

## Temperature Dependence and Other Key Thermophysical Properties

Heat capacity is a function of temperature. The following experimental equation allows you to calculate the heat capacity over a defined temperature range [1] [2]:

For the temperature range of **227 K to 363 K**, the heat capacity can be calculated using: **C<sub>p,liquid</sub> (kJ/kg·K)**  
 $= 2.37095 - 0.0851173(T/100) - 0.195794(T/100)^2 - 0.00639224(T/100)^3 + 0.0530459(T/100)^4 - 0.00859433(T/100)^5$

For your convenience, other fundamental thermophysical properties of **1-Hexanol** are listed below [3] [2]:

Property	Value	Unit
Molecular Formula	C6H14O	
Molar Mass	102.1748	g/mol
Normal Boiling Point	430.0 ± 2.0	K
Melting Point	225.0 ± 5.0	K
Critical Temperature	610.5 ± 0.9	K
Critical Pressure	33.7 ± 0.2	atm
Critical Density	2.58 ± 0.02	mol/l
Standard Enthalpy of Formation (liquid)	-377.5 ± 0.44	kJ/mol
Enthalpy of Vaporization	61.60 (approx.)	kJ/mol

## Overview of Experimental Methodologies

The data presented are typically obtained using the following established calorimetric techniques:

- **Stepwise or Scanning Calorimetry:** Measurements are performed using calorimeters that can operate in a stepwise manner or by continuously scanning temperature. The technique involves precisely measuring the heat flow into the sample as its temperature changes [4].
- **High-Pressure Measurements:** Some studies use pressure-scanning calorimeters to determine properties like specific volumes, isothermal compressibilities, and thermal expansivities under high

pressure (e.g., up to 400 MPa). The specific volume isotherm at a reference temperature is first derived from density measurements and compressibilities, and other properties like heat capacities are then derived for the entire pressure and temperature range [5] [4].

## Relationship Between Thermophysical Properties in Experimentation

The following diagram illustrates the logical relationship and workflow between core thermophysical properties when derived from high-pressure experiments, as described in the literature [5] [4].



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## References

1. 1-Hexanol - the NIST WebBook [[webbook.nist.gov](http://webbook.nist.gov)]
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4. Thermal expansivity, volume and the effect of pressure on ... [[link.springer.com](http://link.springer.com)]
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